Chloromethyl dodecanoate

Lipophilicity Prodrug Design LogP

Researchers designing lipophilic prodrugs face chain-length-dependent LogP variability that can derail pharmacokinetic outcomes. Chloromethyl dodecanoate (CAS 61413-67-0) resolves this with a validated LogP of 4.646, delivering >200-fold lipophilicity gain over C6 analogs. A reported 95.0% synthetic yield enables cost-efficient scale-up. Its Kovats RI of 1682 (SE-30) ensures reliable GC-MS batch verification for pharmaceutical intermediate consistency.

Molecular Formula C13H25ClO2
Molecular Weight 248.79 g/mol
CAS No. 61413-67-0
Cat. No. B049813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl dodecanoate
CAS61413-67-0
SynonymsDodecanoic Acid Chloromethyl Ester;  Chloromethyl Dodecanoate;  Dodecanoyloxymethyl Chloride
Molecular FormulaC13H25ClO2
Molecular Weight248.79 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCl
InChIInChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3
InChIKeyXCHDYWCWXAASER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl Dodecanoate Overview


Chloromethyl dodecanoate (CAS 61413-67-0), also known as chloromethyl laurate, is a fatty acid ester derivative comprising a dodecanoate (C12) moiety linked to a chloromethyl group [1]. This compound serves as a reactive electrophilic intermediate, primarily utilized in organic synthesis to introduce a lipophilic dodecanoyl group or as a building block for prodrugs [2]. Its specific chain length imparts distinct physicochemical properties, such as a LogP of 4.646, which differentiate it from shorter- or longer-chain analogs [3].

Substitution Limitations of Chloromethyl Dodecanoate


Chloromethyl esters of varying fatty acid chain lengths are not interchangeable due to significant differences in lipophilicity, reactivity, and chromatographic behavior, which directly impact their performance as prodrug moieties, membrane permeability, and analytical detection [1]. The C12 chain of chloromethyl dodecanoate provides a specific balance of hydrophobicity and steric bulk that is often optimal for enhancing oral bioavailability or tissue distribution of conjugated drugs [2]. Simply substituting a C8 or C16 analog would alter the LogP by approximately 1.5 units or more, potentially leading to suboptimal pharmacokinetic profiles or failed synthetic outcomes . The following quantitative evidence demonstrates precisely where these differences manifest and why selection of the correct chain length is critical.

Chloromethyl Dodecanoate: Key Differentiating Evidence


Lipophilicity vs. Shorter-Chain Analog

Chloromethyl dodecanoate exhibits a LogP value of 4.646, which is substantially higher than that of its C6 analog, chloromethyl hexanoate (LogP = 2.306) [1]. This difference of approximately 2.34 LogP units corresponds to a >200-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and distribution profiles when used as a prodrug moiety [1].

Lipophilicity Prodrug Design LogP

Gas Chromatographic Retention Index

Chloromethyl dodecanoate has a reported Kovats retention index of 1682 on an SE-30 capillary column at 140°C [1]. This value is distinct from shorter-chain chloromethyl esters (e.g., chloromethyl hexanoate expected at ~1200) and longer-chain analogs (e.g., chloromethyl tetradecanoate expected at ~1900), providing a unique chromatographic fingerprint for identification and purity assessment [1].

Gas Chromatography Retention Index Analytical Chemistry

Optimized Synthetic Yield

A reported synthesis of chloromethyl dodecanoate from lauric acid using bis(trichloromethyl)carbonate (BTC) and paraformaldehyde under zinc chloride catalysis achieves an overall yield of 95.0% [1]. This high yield compares favorably with alternative synthetic routes for chloromethyl esters, which often report yields in the 70-85% range for analogous compounds [1].

Organic Synthesis Process Chemistry Yield Optimization

Key Intermediate for Adefovir Prodrug

Chloromethyl dodecanoate is specifically cited as the key intermediate in the synthesis of adefovir dilauroyl oxygen methyl ester, a prodrug of the antiviral agent adefovir [1]. This application leverages the C12 chain length to enhance lipophilicity and oral bioavailability of the parent drug [1]. Shorter- or longer-chain chloromethyl esters would not produce the same prodrug structure and would likely exhibit different pharmacokinetic profiles, making this specific compound essential for this established synthetic route [1].

Antiviral Prodrugs Adefovir Hepatitis B

Molecular Weight and Physicochemical Profile

Chloromethyl dodecanoate has a molecular weight of 248.79 g/mol and a topological polar surface area (TPSA) of 26.3 Ų [1]. This molecular weight is intermediate between shorter-chain analogs (e.g., chloromethyl hexanoate: MW 164.63 g/mol) and longer-chain analogs (e.g., chloromethyl octadecanoate: MW ~318 g/mol), offering a balance between increased lipophilicity and manageable molecular size for prodrug design [1].

Physicochemical Properties Molecular Weight Prodrug Design

Chloromethyl Dodecanoate: Application Scenarios


Lipophilic Prodrug Synthesis

Based on its LogP of 4.646 [1] and its specific role as an intermediate for adefovir dilauroyl prodrug [2], chloromethyl dodecanoate is ideally suited for synthesizing lipophilic prodrugs of antiviral or antitumor agents. The C12 chain provides a >200-fold increase in lipophilicity compared to a C6 analog [1], which can improve membrane permeability and oral absorption of poorly permeable parent drugs.

GC Analytical Standard and Quality Control

With a well-defined Kovats retention index of 1682 on SE-30 [3], chloromethyl dodecanoate serves as a reliable reference standard for gas chromatography method development. Its distinct chromatographic behavior allows for accurate identification and quantification in complex reaction mixtures, ensuring purity and consistency in pharmaceutical intermediate batches [3].

High-Yield Intermediate Manufacturing

The optimized synthetic route reporting a 95.0% overall yield [2] makes chloromethyl dodecanoate an economically attractive intermediate for large-scale pharmaceutical production. This high yield reduces raw material costs and waste, making it a preferred choice over less efficient syntheses of analogous esters.

Targeted Drug Delivery Building Block

Its balanced molecular weight (248.79 g/mol) and lipophilicity [1] make chloromethyl dodecanoate a suitable building block for designing lipid-based drug delivery systems or antibody-drug conjugates (ADCs) where precise control over hydrophobicity is required for optimal pharmacokinetics and tumor targeting.

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